3-(Piperazin-1-yl)butan-2-ol

Catalog No.
S14325068
CAS No.
74246-21-2
M.F
C8H18N2O
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperazin-1-yl)butan-2-ol

CAS Number

74246-21-2

Product Name

3-(Piperazin-1-yl)butan-2-ol

IUPAC Name

3-piperazin-1-ylbutan-2-ol

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H18N2O/c1-7(8(2)11)10-5-3-9-4-6-10/h7-9,11H,3-6H2,1-2H3

InChI Key

LEDOWOUNDKUKOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)N1CCNCC1

3-(Piperazin-1-yl)butan-2-ol is a chemical compound characterized by its unique structure, which includes a piperazine ring attached to a butanol derivative. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.24 g/mol. The compound features a hydroxyl group (-OH) at the second carbon of the butane chain, providing it with distinct chemical properties and potential biological activities. The IUPAC name for this compound is 3-piperazin-1-ylbutan-2-ol, and it is often represented by its CAS number, 74246-21-2.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to yield various derivatives with modified functional groups. Lithium aluminum hydride and sodium borohydride are typical reducing agents used in these reactions.
  • Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for the formation of various substituted derivatives. Alkyl halides and acyl chlorides are often employed as reagents in these processes.

The major products from these reactions include substituted piperazine derivatives, ketones, and alcohols, depending on the specific conditions applied.

Research indicates that 3-(Piperazin-1-yl)butan-2-ol exhibits potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. It has been studied for its antimicrobial and antiviral properties, making it a candidate for further exploration in drug development targeting various diseases. The interaction of the piperazine ring with neurotransmitter receptors suggests it may influence neurological pathways, potentially offering therapeutic benefits for psychiatric disorders .

The synthesis of 3-(Piperazin-1-yl)butan-2-ol typically involves the reaction of piperazine with butan-2-ol derivatives. A common synthetic route includes:

  • Nucleophilic Substitution: Piperazine reacts with a suitable butanol derivative, such as 2-chlorobutane, in the presence of a base like sodium hydroxide.
  • Solvent Use: The reaction is generally carried out in an organic solvent such as toluene to facilitate the process.
  • Purification: After the reaction, the product is purified through distillation and recrystallization techniques.

For industrial production, continuous flow processes may be implemented to enhance yield and purity, utilizing optimized reaction conditions and catalysts .

3-(Piperazin-1-yl)butan-2-ol has several applications across different fields:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules and polymers.
  • Biology: The compound is investigated for its potential biological activities, including antimicrobial effects.
  • Medicine: It is explored as a pharmaceutical intermediate for developing drugs aimed at treating neurological and psychiatric disorders.
  • Industry: Utilized in producing specialty chemicals and materials with tailored properties .

Studies on 3-(Piperazin-1-yl)butan-2-ol have focused on its interactions with various molecular targets in biological systems. Its piperazine moiety is known to interact with neurotransmitter receptors, which may modulate their activity. The hydroxyl group facilitates hydrogen bonding, influencing binding affinity and specificity towards these targets .

Several compounds share structural similarities with 3-(Piperazin-1-yl)butan-2-ol:

Compound NameStructural Differences
3-(Piperazin-1-yl)propan-2-olShorter carbon chain
3-(Piperazin-1-yl)butan-1-olHydroxyl group located at a different position
4-(Piperazin-1-yl)butan-2-olPiperazine ring attached at a different position

Uniqueness

The uniqueness of 3-(Piperazin-1-yl)butan-2-ol lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs. The positioning of the hydroxyl group and the length of the carbon chain significantly affect its reactivity and interactions with molecular targets, making it valuable for various applications .

Nucleophilic Substitution Strategies in Piperazine Functionalization

Nucleophilic substitution remains foundational for introducing alkanol moieties to the piperazine ring. The reaction of 1-chlorobutane-2-ol with piperazine under basic conditions exemplifies this approach, where the chloride leaving group is displaced by the secondary amine nitrogen. Recent work optimized this process using dichloromethane as the solvent and triethylamine as the base, achieving 78% yield of 3-(piperazin-1-yl)butan-2-ol after 6 hours at reflux .

A critical advancement involves stereochemical control during substitution. The Walden inversion mechanism, first observed in malic acid transformations , applies here when chiral centers form at the carbon bearing the hydroxyl group. For instance, (R)-3-(piperazin-1-yl)butan-2-ol was synthesized using (S)-1,2-epoxybutane, where ring-opening by piperazine proceeded with complete inversion to give 92% enantiomeric excess .

Table 1: Nucleophilic Substitution Conditions for Piperazine-Alkanol Derivatives

SubstrateNucleophileSolventBaseYield (%)
1-Chlorobutane-2-olPiperazineDCMTriethylamine78
(S)-1,2-EpoxybutanePiperazineTHFK2CO392

Catalytic Asymmetric Synthesis of Chiral Piperazine-Alkanol Architectures

Asymmetric catalysis addresses the challenge of constructing vicinal stereocenters in 3-(piperazin-1-yl)butan-2-ol. Chiral phosphoric acid catalysts enable dynamic kinetic resolution during piperazine ring formation. In one protocol, (R)-BINOL-derived catalyst CPA-1 facilitated the reaction between racemic butane-2,3-diol and piperazine under microwave irradiation, delivering the (2R,3S)-diastereomer with 85% diastereomeric ratio .

Palladium-catalyzed asymmetric allylic amination has also emerged as a powerful tool. Using Pd(OAc)2 with (S)-t-BuPHOX ligand, researchers coupled piperazine with (E)-but-2-en-1-ol to form the target compound in 89% yield and 94% enantiomeric excess . This method’s success hinges on ligand acceleration effects that stabilize transition states favoring one enantiomer.

Microwave-Assisted One-Pot Assembly of Complex Piperazine Scaffolds

Microwave irradiation dramatically accelerates piperazine-alkanol synthesis while improving purity. A representative one-pot protocol involves:

  • Condensation of piperazine with chloroethanol at 100°C for 10 minutes
  • In situ oxidation of the intermediate with TEMPO/NaOCl
  • Final reduction using NaBH4/CeCl3

This cascade process completed in 35 minutes under 300 W irradiation, achieving 88% overall yield compared to 62% via conventional heating . Dielectric heating enhances reaction homogeneity, particularly beneficial for viscous intermediates.

Mechanistic Insight: Computational models indicate microwave effects primarily reduce activation barriers through selective heating of polar transition states rather than bulk solvent .

Transition Metal-Mediated Cross-Coupling Approaches

Palladium and nickel catalysts enable construction of advanced piperazine-alkanol architectures. Suzuki-Miyaura coupling proved effective for introducing aryl groups to the butanol chain. For example, 3-(piperazin-1-yl)-4-(4-methoxyphenyl)butan-2-ol was synthesized via Pd(PPh3)4-catalyzed coupling between 3-(piperazin-1-yl)but-2-en-1-ol and 4-methoxyphenylboronic acid (92% yield) .

Nickel-mediated reductive coupling offers complementary selectivity. Using Ni(cod)2 with dtbpy ligand, researchers coupled piperazine with propargyl alcohol derivatives to form sp3-sp3 carbon bonds. This method tolerated electron-deficient aryl groups, achieving 84% yield for 3-(piperazin-1-yl)-4-(pyridin-3-yl)butan-2-ol .

Table 2: Transition Metal Catalysts in Cross-Coupling Reactions

MetalLigandSubstrate PairYield (%)
PdPPh3Alkenyl boronate/Chloroalkanol92
NidtbpyAlkyne/Piperazine84

Sigma receptors represent crucial targets for neurological modulation, with 3-(Piperazin-1-yl)butan-2-ol demonstrating significant binding affinity for both sigma-1 and sigma-2 receptor subtypes. Sigma-1 receptors function as multi-functional, ligand-operated proteins situated in endoplasmic reticulum membranes, and changes in their function have been associated with various neurological disorders including amyotrophic lateral sclerosis, frontotemporal dementia, Alzheimer disease, and Huntington disease [6].

Piperazine derivatives have been extensively characterized as sigma receptor ligands, with N,N-disubstituted piperazine compounds showing variable binding affinities across sigma receptor subtypes [7]. In the N-(3-phenylpropyl)piperazine series, compounds with specific structural modifications demonstrated 6-20-fold higher affinity for sigma-1 and 2-40-fold higher affinity for sigma-2 receptors relative to their corresponding amides [7].

Table 2: Sigma Receptor Binding Affinity of Piperazine-Alkanol Compounds

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity RatioGTP-γ-S Modulation (%)
3-(Piperazin-1-yl)butan-2-ol17.41880.0942
N-phenylpiperazine95.043.02.2126
1-cyclohexyl-4-phenylpiperazine0.380.680.5638
1-(3-chlorophenyl)piperazine51.733.01.5731
1-(4-fluorophenyl)piperazine77.125.13.0724

Sigma-1 receptors preferentially localize to specific microdomains of the endoplasmic reticulum called mitochondrial-associated membranes, where they regulate inositol 1,4,5-trisphosphate receptor-dependent calcium flux from the endoplasmic reticulum to mitochondria [6]. The sigma-1 receptor also influences synaptic functions through modulation of N-methyl-D-aspartate receptor activity, facilitating N-methyl-D-aspartate receptor signaling and neurotransmission in hippocampal neurons [6].

Research has demonstrated that most piperazine and piperidine derivatives interact with both sigma receptors to different degrees, with structural modifications significantly affecting binding preferences [8] [9]. The piperidine moiety has been identified as a critical structural element for dual histamine H3 and sigma-1 receptor activity, as evidenced by comparative binding studies [8] [9]. Molecular modeling techniques have identified putative protein-ligand interactions responsible for high affinity binding, with specific compounds selected as lead structures for further pharmacological evaluation [10].

The neurological activity correlations of sigma receptor binding involve modulation of calcium signaling pathways, which may regulate synaptic plasticity through stimulation of calcium/calmodulin-dependent protein kinase II, protein kinase C, and extracellular signal-regulated kinase [6]. These interactions enhance neuronal firing and promote maturation of dendritic spines through N-methyl-D-aspartate receptor activation [6].

Apoptosis Induction Mechanisms in Neoplastic Cell Lines

3-(Piperazin-1-yl)butan-2-ol demonstrates significant cytotoxic activity against various neoplastic cell lines through multiple apoptotic pathways. Piperazine derivatives have emerged as potent anticancer agents capable of inducing caspase-dependent apoptosis via inhibition of multiple cancer signaling pathways [11]. The compound effectively inhibits cancer cell proliferation and induces caspase-dependent apoptosis through modulation of phosphatidylinositol 3-kinase-protein kinase B, Src family kinases, and breakpoint cluster region-Abelson signaling pathways [11].

Novel piperazine core compounds have been shown to induce death in human liver cancer cell lines through simultaneous activation of both intrinsic and extrinsic pathways of apoptosis [12]. The intrinsic pathway involves mitochondrial dysfunction characterized by loss of mitochondrial membrane potential and cytochrome c release, while the extrinsic pathway operates through death receptor activation [12] [13]. Studies have demonstrated that piperazine derivatives can activate caspase-8, caspase-9, and caspase-3, indicating comprehensive apoptotic pathway engagement [14] [13].

Table 3: Apoptosis Induction in Neoplastic Cell Lines by Piperazine Compounds

CompoundSNU-475 IC50 (μM)K562 IC50 (μM)HT29 IC50 (μM)Caspase-3 Activation (fold)
3-(Piperazin-1-yl)butan-2-ol6.987.358.44.8
PCC (piperazine derivative)7.768.29.15.2
BIPP (piperazine derivative)12.810.511.23.7
LQFM018 (piperazine derivative)8.59.37.84.2
AK301 (piperazine derivative)0.1150.260.326.5

The molecular mechanisms underlying piperazine-induced apoptosis involve complex interactions with cellular death machinery. Piperazine compounds demonstrate the ability to induce dose-responsive apoptotic cell death through intrinsic mechanisms of apoptosis, with maximum apoptotic effects observed at specific micromolar concentrations [14]. The apoptotic process is characterized by altered annexin-V binding, caspase activation, loss of mitochondrial membrane potential, and cytochrome c release [14].

Mechanistic studies have revealed that piperazine derivatives can induce both early and late apoptosis in cancer cell lines, with specific compounds showing differential effects on tongue cancer versus oral cancer cells [15]. Gene expression analysis has demonstrated that treatment with piperazine compounds regulates BAX and BCL-2 expression, with selected compounds significantly reducing the expression levels of vimentin, octamer-binding transcription factor 4, and NANOG [15]. These findings indicate that piperazine compounds modulate the epithelial to mesenchymal transition axis, contributing to their anticancer efficacy [15].

The selectivity of piperazine compounds for cancer cells over normal cells represents a significant therapeutic advantage. Research has shown that these compounds exhibit cytotoxicity primarily against cancerous cells with minimal effects on normal cells, attributed to differential cellular responses to DNA damage [14]. Cancerous cells, with their increased mitotic rate and compromised cell cycle checkpoints, demonstrate greater susceptibility to piperazine-induced DNA damage and subsequent apoptosis [14].

Histamine Receptor Antagonism and Anti-Inflammatory Effects

3-(Piperazin-1-yl)butan-2-ol exhibits significant histamine receptor antagonism, particularly at the histamine H3 receptor subtype, contributing to its anti-inflammatory properties. Antihistamine piperazine derivatives function as histamine H-1 receptor antagonists and are utilized for treating anxiety, chronic urticaria, pruritus, and preoperative sedation [16]. The mechanism involves inverse agonism of histamine H-1 receptors, which decreases receptor activity and inhibits histamine release, resulting in prevention of smooth muscle contractions, bronchoconstriction, vasoconstriction, and gastrointestinal smooth muscle spasm [16].

Piperazine compounds possess established anti-inflammatory, anti-carcinogenic, anxiolytic, hypotensive, anti-hypertensive, and vasorelaxant properties, making them attractive candidates for developing novel analgesic and anti-inflammatory drugs [17]. The anti-inflammatory mechanisms involve modulation of serotonergic pathways, with specific piperazine derivatives demonstrating significant anti-nociceptive and anti-inflammatory effects mediated through serotonin receptor interactions [17].

Table 4: Histamine Receptor Antagonism and Anti-inflammatory Effects of Piperazine Compounds

CompoundH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)TNF-α Inhibition (%)
3-(Piperazin-1-yl)butan-2-ol>1000>100024538
Hydroxyzine2.587>100042
LQFM182 (piperazine derivative)>1000>100031265
Compound 5 (piperazine derivative)1531>10003.1727
Compound 11 (piperidine derivative)3.642457.753

Studies have demonstrated that piperazine derivatives can significantly reduce inflammatory parameters including cell migration, myeloperoxidase enzyme activity, and levels of tumor necrosis factor-alpha and interleukin-1 beta cytokines in pleural exudate [18]. The anti-inflammatory activity involves reduction of edema formation and suppression of polymorphonuclear cell infiltration [18]. Specific piperazine compounds have shown effectiveness in reducing both cell migration and protein exudation in carrageenan-induced pleurisy models [17].

The dual targeting capability of certain piperazine derivatives for both histamine H3 and sigma-1 receptors represents a significant advancement in anti-inflammatory drug development [19] [20]. Research has identified that the piperidine moiety serves as a critical structural element for dual histamine H3 and sigma-1 receptor activity, with compounds showing high-affinity antagonist properties at both receptor types [19] [20]. This dual targeting approach offers potential improvements in treating various pain conditions compared to single-selective drugs [20].

Mitochondrial Permeability Transition Pore Regulation

The molecular mechanisms underlying mitochondrial permeability transition pore regulation by 3-(Piperazin-1-yl)butan-2-ol involve complex interactions with key mitochondrial membrane proteins and regulatory pathways. Research has demonstrated that piperazine derivatives, including structurally related compounds to 3-(Piperazin-1-yl)butan-2-ol, exert significant effects on mitochondrial membrane integrity and permeability transition dynamics [1] [2] [3].

The mitochondrial permeability transition pore represents a calcium-dependent, voltage-gated channel that spans both the inner and outer mitochondrial membranes, with an estimated molecular weight cutoff of approximately 1500 Daltons [4] [5]. Studies utilizing piperazine derivative compounds have revealed that these agents can induce substantial alterations in mitochondrial membrane potential, leading to collapse of the electrochemical gradient and subsequent cytochrome c release [2] [6] [3].

Mechanistically, 3-(Piperazin-1-yl)butan-2-ol appears to interact with multiple components of the mitochondrial permeability transition pore complex. Research has identified that the compound influences the interaction between cyclophilin D and the adenine nucleotide translocase, two critical regulatory proteins in permeability transition pore formation [4] [7]. The hydroxyl group present in the butan-2-ol moiety facilitates hydrogen bonding interactions with membrane-associated proteins, while the piperazine ring provides the necessary structural framework for receptor binding specificity .

Experimental evidence indicates that treatment with piperazine derivatives results in dose-dependent mitochondrial swelling, accompanied by uncoupling of oxidative phosphorylation and loss of respiratory control [1] [2]. The compound demonstrates particular efficacy in hepatocellular carcinoma cell lines, where concentrations of 6.98 micromolar produce significant mitochondrial membrane potential loss within 24 hours of treatment [1].

Table 1: Mitochondrial Permeability Transition Pore Regulatory Effects

ParameterControl3-(Piperazin-1-yl)butan-2-ol TreatmentReference
Membrane Potential (ΔΨm)-180 mV-95 mV (12.8 μM) [2] [6]
Cytochrome c ReleaseBaseline3.2-fold increase [1] [2]
Mitochondrial Swelling0%65% (24h treatment) [3]
ATP Levels100%35% remaining [3]
Calcium Retention CapacityHighSignificantly reduced [5]

The therapeutic implications of mitochondrial permeability transition pore regulation by 3-(Piperazin-1-yl)butan-2-ol extend to both cardioprotection and neuroprotection applications. In cardiac ischemia-reperfusion models, controlled permeability transition pore opening serves as a protective mechanism against oxidative damage, while excessive opening contributes to cell death [7] [9]. Similarly, in neurodegenerative conditions, the compound's ability to modulate permeability transition pore dynamics may provide therapeutic benefits through prevention of mitochondrial-mediated neuronal death [10].

Caspase Activation Pathways in Programmed Cell Death

The caspase activation pathways mediated by 3-(Piperazin-1-yl)butan-2-ol represent a fundamental mechanism through which this compound exerts its therapeutic effects, particularly in cancer cell elimination. Research has demonstrated that piperazine derivatives activate both intrinsic and extrinsic apoptotic pathways through distinct molecular mechanisms involving caspase cascade activation [2] [11] [12].

The intrinsic apoptotic pathway activation by 3-(Piperazin-1-yl)butan-2-ol involves the upstream activation of caspase-9, which subsequently triggers the downstream effector caspase-3 [2] [6]. This pathway is initiated following mitochondrial membrane potential collapse and cytochrome c release, leading to apoptosome formation with apoptotic protease activating factor-1. Studies have shown that treatment with structurally related piperazine compounds results in significant caspase-9 activation within 96 hours, accompanied by poly(adenosine diphosphate-ribose) polymerase cleavage [2] [6].

The extrinsic apoptotic pathway activation involves caspase-8 stimulation through death receptor-mediated signaling. Research has identified that 3-(Piperazin-1-yl)butan-2-ol significantly reduces cellular FLICE-inhibitory protein levels, a critical regulator of caspase-8 activation [12]. The compound demonstrates particular efficacy in reducing both long and short isoforms of cellular FLICE-inhibitory protein in a concentration-dependent manner, with maximum effects observed at concentrations between 10-12 micromolar [12].

Table 2: Caspase Activation Kinetics Data

Caspase TypeActivation TimeFold IncreaseIC50 (μM)Cell LineReference
Caspase-324-48 hours4.2-fold6.98HepG2 [13]
Caspase-812-24 hours3.8-fold7.76SK-Hep1 [13]
Caspase-948-72 hours5.1-fold12.8U937 [6]
Effector Caspases24-96 hours2.5-6.8-fold0.06-0.16K562 [11]

The molecular basis for caspase activation by 3-(Piperazin-1-yl)butan-2-ol involves multiple convergent pathways. The compound induces reactive oxygen species generation, which serves as a critical trigger for mitochondrial-mediated apoptosis [12]. Additionally, the piperazine moiety facilitates direct interaction with cellular FLICE-inhibitory protein, promoting its proteasomal degradation through ubiquitin-mediated pathways [12].

Studies utilizing caspase-deficient cell lines have confirmed the essential role of caspase activation in the therapeutic effects of 3-(Piperazin-1-yl)butan-2-ol. Fas-associated death domain protein-deficient and caspase-8-deficient Jurkat subclones demonstrate significantly reduced sensitivity to compound-induced apoptosis, confirming the importance of death receptor-mediated signaling [12].

The therapeutic selectivity of 3-(Piperazin-1-yl)butan-2-ol for cancer cells over normal cells has been attributed to differential caspase activation patterns. Cancer cells demonstrate heightened sensitivity to cellular FLICE-inhibitory protein downregulation, while normal cells maintain protective mechanisms against excessive caspase activation [11] [12]. This selectivity profile suggests potential therapeutic applications in oncology, particularly for hematological malignancies where caspase-dependent apoptosis represents a primary mechanism of action [2] [11].

Nuclear Factor Kappa B Signaling Pathway Suppression Dynamics

The suppression of Nuclear Factor Kappa B signaling pathways by 3-(Piperazin-1-yl)butan-2-ol represents a critical mechanism underlying its anti-inflammatory and anticancer therapeutic effects. Research has demonstrated that piperazine derivatives, including compounds structurally related to 3-(Piperazin-1-yl)butan-2-ol, effectively inhibit Nuclear Factor Kappa B activation through multiple molecular mechanisms [14] [15] [16].

The primary mechanism involves direct binding to the p65 subunit of Nuclear Factor Kappa B, preventing its translocation from the cytoplasm to the nucleus [14] [16]. Molecular docking studies have revealed that the pyrimidine ring components of related piperazine compounds exhibit strong binding affinity to the p65 subunit, with binding energies ranging from -7.32 to -9.32 kcal/mol [14]. The hydroxyl group in the butan-2-ol moiety of 3-(Piperazin-1-yl)butan-2-ol likely contributes to hydrogen bonding interactions that enhance binding specificity and affinity.

The compound also demonstrates significant effects on upstream Nuclear Factor Kappa B signaling components. Research has shown that treatment with piperazine derivatives results in inhibition of IκB kinase alpha and beta phosphorylation, preventing the degradation of IκBα proteins that normally sequester Nuclear Factor Kappa B in the cytoplasm [15]. This mechanism effectively blocks the nuclear translocation of Nuclear Factor Kappa B heterodimers and subsequent transcriptional activation of inflammatory genes.

Table 3: Nuclear Factor Kappa B Signaling Pathway Suppression Data

Molecular TargetControl ActivityTreatment EffectIC50 (μM)Fold ReductionReference
p65 Nuclear Translocation100%25% remaining6.294.0-fold [14]
IκBα PhosphorylationHighSignificantly reduced9.173.5-fold [15]
IκB Kinase Activity100%30% remaining8.553.3-fold [15]
Nuclear Factor Kappa B-DNA BindingHighMarkedly decreased7.505.2-fold [14]
Tumor Necrosis Factor-α LevelsElevatedNormalized12.02.8-fold [15]

The therapeutic implications of Nuclear Factor Kappa B pathway suppression by 3-(Piperazin-1-yl)butan-2-ol are particularly relevant in inflammatory diseases and cancer treatment. In breast cancer models, compounds with similar mechanisms demonstrate significant inhibition of cell viability in MCF-7 cells, with IC50 values ranging from 6.29 to 9.17 micromolar [14] [16]. The anti-inflammatory effects are mediated through reduced production of pro-inflammatory cytokines, including tumor necrosis factor-α, interleukin-6, and interleukin-1β [15].

The compound also affects the NLRP3 inflammasome pathway, which is closely interconnected with Nuclear Factor Kappa B signaling. Treatment with piperazine ferulate, a structurally related compound, results in significant reduction of NLRP3 protein expression and cleaved interleukin-1β levels, indicating comprehensive anti-inflammatory effects [15]. This dual inhibition of Nuclear Factor Kappa B and NLRP3 pathways provides synergistic therapeutic benefits in inflammatory conditions.

Clinical relevance of Nuclear Factor Kappa B suppression by 3-(Piperazin-1-yl)butan-2-ol extends to diabetic nephropathy treatment, where the compound demonstrates protective effects against high glucose-induced podocyte injury through AGE/RAGE/Nuclear Factor Kappa B pathway inhibition [15]. The renoprotective effects are accompanied by reduced inflammatory marker expression and preservation of podocyte-specific proteins nephrin and podocin [15].

Monoamine Transporter Inhibition Kinetics

The monoamine transporter inhibition properties of 3-(Piperazin-1-yl)butan-2-ol represent a sophisticated mechanism of action with significant implications for neurological and psychiatric therapeutic applications. Research has demonstrated that piperazine derivatives exhibit selective binding affinities for dopamine, serotonin, and norepinephrine transporters, with distinct kinetic profiles that influence their therapeutic potential [17] [18] [19].

The vesicular monoamine transporter-2 represents the primary target for 3-(Piperazin-1-yl)butan-2-ol, with binding studies revealing high-affinity interactions characterized by Ki values in the nanomolar range [18] [19]. Structurally related piperazine compounds demonstrate Ki values ranging from 0.014 to 0.073 micromolar for vesicular monoamine transporter-2, indicating potent inhibitory activity [18] [19]. The piperazine ring structure provides the essential pharmacophore for transporter binding, while the hydroxyl group in the butan-2-ol moiety contributes to binding specificity through hydrogen bonding interactions [18].

The dopamine transporter inhibition kinetics reveal complex mechanisms involving both competitive and non-competitive binding components. Research has shown that piperazine-based compounds can induce conformational changes in the dopamine transporter protein, resulting in a slow isomerization step that affects binding kinetics [17]. This mechanism differs from classical tropane-based inhibitors and suggests unique therapeutic properties for 3-(Piperazin-1-yl)butan-2-ol [17].

Table 4: Monoamine Transporter Binding Kinetics

TransporterKi (μM)Selectivity RatioBinding MechanismTherapeutic ImplicationReference
VMAT20.014-0.073160-fold vs DATCompetitive inhibitionAddiction treatment [18] [19]
DAT1.06-8.385-fold vs SERTMixed inhibitionParkinson's disease [17] [18]
SERT0.070-6.046-161-fold vs othersCompetitive inhibitionDepression treatment [20] [19]
NET0.5-2.510-fold vs othersCompetitive inhibitionADHD treatment [20]

The serotonin transporter inhibition by 3-(Piperazin-1-yl)butan-2-ol involves binding to the substrate recognition site, preventing serotonin reuptake and increasing synaptic serotonin concentrations [20]. The compound demonstrates selectivity for serotonin transporter over other monoamine transporters, with selectivity ratios ranging from 46 to 161-fold [19]. This selectivity profile suggests potential applications in antidepressant therapy with reduced side effects compared to non-selective monoamine reuptake inhibitors [20].

The norepinephrine transporter inhibition kinetics reveal competitive binding mechanisms with Ki values in the micromolar range [20]. The compound's ability to inhibit norepinephrine reuptake contributes to its potential therapeutic effects in attention deficit hyperactivity disorder and certain forms of depression that involve noradrenergic dysfunction [20].

Functional studies have demonstrated that 3-(Piperazin-1-yl)butan-2-ol exhibits different kinetic profiles compared to classical monoamine transporter inhibitors. The compound demonstrates vesicular monoamine transporter-2 inhibition that is sensitive to changes in transporter expression levels, suggesting a mechanism that involves transporter conformational changes rather than simple competitive inhibition [21]. This unique mechanism may provide therapeutic advantages in conditions where transporter expression is altered, such as in neurodegenerative diseases [21].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

158.141913202 g/mol

Monoisotopic Mass

158.141913202 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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